molecular formula C18H21N5O3S B14998816 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B14998816
M. Wt: 387.5 g/mol
InChI Key: KOLUFMIXTWBPNM-UHFFFAOYSA-N
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Description

“N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide” is a complex organic compound that features a benzothiophene core, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the cyano and methyl groups. The pyrazole ring is then synthesized and attached to the benzothiophene core through a series of coupling reactions. The final step involves the formation of the butanamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can occur at the nitro group in the pyrazole ring, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group may produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic applications. They may serve as lead compounds in drug discovery programs aimed at treating various diseases.

Industry

In the industrial sector, these compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with a benzothiophene core are known for their diverse biological activities.

    Pyrazole Derivatives: Pyrazole-containing compounds are widely studied for their pharmacological properties.

    Amide-Linked Compounds: Amides are common functional groups in many bioactive molecules.

Uniqueness

The uniqueness of “N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide” lies in its combination of functional groups and structural features. This combination may confer specific properties, such as enhanced binding affinity to biological targets or improved stability under certain conditions.

Properties

Molecular Formula

C18H21N5O3S

Molecular Weight

387.5 g/mol

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(5-methyl-3-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C18H21N5O3S/c1-11-5-6-13-14(10-19)18(27-15(13)8-11)20-17(24)4-3-7-22-12(2)9-16(21-22)23(25)26/h9,11H,3-8H2,1-2H3,(H,20,24)

InChI Key

KOLUFMIXTWBPNM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCN3C(=CC(=N3)[N+](=O)[O-])C

Origin of Product

United States

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